3-amino-N-[2-(diethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-N-[2-(diethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a diethylaminoethyl chain, and an isopropyl group attached to a pyrazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-(diethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-keto ester under acidic or basic conditions.
Introduction of the isopropyl group: This step involves the alkylation of the pyrazole ring with an isopropyl halide in the presence of a strong base.
Attachment of the diethylaminoethyl chain: This can be done by reacting the intermediate with diethylaminoethyl chloride in the presence of a base.
Introduction of the amino group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[2-(diethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The diethylaminoethyl chain can be substituted with other alkyl or aryl groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Alkyl halides, aryl halides, and other electrophiles can be used in the presence of a base.
Condensation: Aldehydes and ketones are used in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or hydrazines.
Substitution: Alkyl or aryl-substituted derivatives.
Condensation: Imines or hydrazones.
Scientific Research Applications
3-amino-N-[2-(diethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of 3-amino-N-[2-(diethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Shares a similar diethylaminoethyl chain but differs in the core structure.
N-(2-Diethylaminoethyl)-4-methylbenzamide: Similar in having a diethylaminoethyl chain but with a different aromatic core.
N-(2-Diethylaminoethyl)-3-methylbenzamide: Another compound with a diethylaminoethyl chain and a different substitution pattern on the aromatic ring.
Uniqueness
3-amino-N-[2-(diethylamino)ethyl]-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and the pyrazole ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-amino-N-[2-(diethylamino)ethyl]-2-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N5O/c1-5-17(6-2)8-7-15-13(19)11-9-12(14)16-18(11)10(3)4/h9-10H,5-8H2,1-4H3,(H2,14,16)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZJRVFCIOJERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=NN1C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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